N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide
Description
N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a synthetic small molecule featuring a halogenated aryl group (3-chloro-4-fluorophenyl) and a pyrazole-containing ethyl-linked ethanediamide backbone. This structural motif is common in bioactive compounds, particularly those targeting enzymes or receptors where halogen atoms enhance binding affinity and metabolic stability . The ethanediamide (oxalamide) linker provides conformational rigidity, while the 1-methylpyrazole moiety may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c1-26-18(9-11-24-26)14-4-2-13(3-5-14)8-10-23-19(27)20(28)25-15-6-7-17(22)16(21)12-15/h2-7,9,11-12H,8,10H2,1H3,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLRNSOFJKXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a chloro-fluoro-substituted phenyl ring and a pyrazole moiety, which are known to influence its biological activity. The molecular formula is CHClF NO, with a molecular weight of approximately 364.86 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values in the low micromolar range .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, related compounds have demonstrated IC values as low as 0.08 µM against COX enzymes, indicating strong anti-inflammatory potential .
3. Enzyme Inhibition
Research indicates that this class of compounds can act as reversible inhibitors of monoamine oxidases (MAOs). One study reported an IC value of 40 nM for a structurally related pyrazole derivative against MAOs, suggesting that this compound may exhibit similar inhibitory effects .
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Interference with Cell Signaling : The pyrazole moiety may interact with various signaling pathways involved in cell proliferation and survival.
Case Study 1: Antiproliferative Effects
A study conducted on a series of pyrazole derivatives revealed that compounds with similar substituents to this compound exhibited significant cytotoxicity against MCF-7 cells, with IC values ranging from 0.07 µM to 0.15 µM depending on the specific structural modifications .
Case Study 2: In Vivo Anti-inflammatory Activity
In vivo studies demonstrated that a related compound significantly reduced paw edema in rat models when administered at doses ranging from 10 to 50 mg/kg, suggesting that this compound may possess similar anti-inflammatory efficacy .
Comparison with Similar Compounds
Structural Analogues with Halogenated Aryl Groups
a. N-(3-Chloro-4-fluorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide (Example 59, ) This compound shares the 3-chloro-4-fluorophenyl group but replaces the pyrazole-ethyl-ethanediamide with an imidazo[4,5-b]pyridine-carboxamide scaffold. However, the ethanediamide linker in the target compound may offer greater solubility due to its non-planar structure .
b. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () This insecticide precursor features a pyrazole ring with a chloroacetamide side chain. Unlike the target compound, it lacks the ethanediamide bridge and fluorine substitution. The cyano group at the pyrazole 3-position enhances electrophilicity, critical for covalent binding in insecticides like Fipronil .
Amide-Containing Bioactive Compounds
a. Temano-grel () Temano-grel (3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide) is a platelet aggregation inhibitor. Both compounds incorporate the 1-methylpyrazole group, but temano-grel’s morpholine-ethoxy chain and methoxybenzamide headgroup enhance hydrophilicity, favoring cardiovascular applications. The target compound’s chloro-fluorophenyl group may prioritize CNS or pesticidal activity due to increased lipophilicity .
b. Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c, )
This urea-thiazole derivative shares the 3-chloro-4-fluorophenyl group but replaces ethanediamide with a urea-thiazole-piperazine-acetate scaffold. The urea group enables hydrogen bonding, while the thiazole ring may confer antimicrobial properties. The target compound’s ethanediamide linker likely reduces metabolic degradation compared to the ester in 10c .
Pesticidal Analogues
a. Fipronil Derivatives () Fipronil derivatives, such as the title compound in , utilize cyano-pyrazole and trifluoromethyl groups for insecticidal activity. The target compound’s ethanediamide and ethylphenyl spacer may reduce acute toxicity while maintaining pyrazole-mediated GABA receptor interactions .
b. Flutolanil () Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) is a fungicide with a benzamide core. The target compound’s pyrazole and chloro-fluorophenyl groups could enhance selectivity for fungal cytochrome P450 enzymes over non-target species .
Comparative Data Table
*Estimated based on structural formula.
Key Research Findings
- Role of Halogens: The 3-chloro-4-fluorophenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs .
- Pyrazole vs. Thiazole: Pyrazole-containing compounds (e.g., target compound, temano-grel) show broader applications in both pharmacology and agrochemistry than thiazole derivatives, likely due to pyrazole’s versatile hydrogen-bonding capacity .
- Ethanediamide Linker : This moiety balances rigidity and solubility, outperforming ester or urea linkers in metabolic stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
